molecular formula C7H5BrN2S B1276090 6-Amino-7-bromobenzothiazole CAS No. 769-20-0

6-Amino-7-bromobenzothiazole

Cat. No.: B1276090
CAS No.: 769-20-0
M. Wt: 229.1 g/mol
InChI Key: NXVRHVCMVAAPCY-UHFFFAOYSA-N
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Description

6-Amino-7-bromobenzothiazole is a heterocyclic compound with the molecular formula C7H5BrN2S It is a derivative of benzothiazole, characterized by the presence of an amino group at the 6th position and a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-bromobenzothiazole typically involves the bromination of 6-aminobenzothiazole. One common method includes the reaction of 6-aminobenzothiazole with bromine in acetic acid. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a yellow solid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-bromobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, expanding its utility in organic synthesis.

Common Reagents and Conditions

    Bromination: Bromine in acetic acid is commonly used for the bromination of 6-aminobenzothiazole.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation can produce nitro or hydroxyl derivatives.

Scientific Research Applications

6-Amino-7-bromobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-7-bromobenzothiazole and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-bromobenzothiazole
  • 7-Bromo-2-chlorobenzothiazole
  • 5,7-Dibromobenzothiazole

Uniqueness

6-Amino-7-bromobenzothiazole is unique due to the specific positioning of the amino and bromine groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific reactivity patterns.

Properties

IUPAC Name

7-bromo-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVRHVCMVAAPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405734
Record name 6-Amino-7-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-20-0
Record name 7-Bromo-6-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-7-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-aminobenzothiazole (16 g, 107 mmol) in 100 mL of AcOH was added Br2 (2.0 mL, 43 mmol) dropwise and the resulting reaction mixture was stirred for 1 h at 25° C. Reaction mixture was concentrated in vacuo, yielding a yellow solid which was dissolved in EtOAc and washed with aq. NaHCO3. Organic layer was dried over Na2SO4 and concentrated in vacuo, yielding an oil which was subjected to column chromatography (10-50% EtOAc/n-Hexane) to obtain 7.8 g (34 mmol, 80% ) of the desired product.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
EtOAc n-Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of benzothiazol-6-ylamine (6.4 g, 42.6 mmol) in glacial acetic acid (40 mL) was added bromine (2.18 mL) in glacial acetic acid (10 mL) dropwise. The reaction mixture was stirred at RT for 1 h. Water (160 mL) was added to the reaction mixture and the solid formed was extracted with ethyl acetate (3×40 mL). The combined organic fractions were washed with saturated aqueous sodium bicarbonate solution (200 mL), water (100 mL), and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. Purification of the residue by column chromatography (20% ethyl acetate:hexanes) afforded 6.5 g (67%) of the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3): δ 4.31 (br. s, 2H), 7.02 (d, J=8.4 Hz, 1H), 7.92 (d, J=8.4 Hz, 1H), 8.80 (s, 1H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods III

Procedure details

To a solution of benzo[d]thiazol-6-amine (100 mg, 0.67 mmol) in 6 ml CHCl3 was added Br2 (42 mg, 0.27 mmol) in CHCl3 (10 ml) dropwise about 15 min. The mixture was concentrated under reduced pressure, and the residue was crystallized from DCM:MeOH (5:1) to give 7-bromobenzo[d]thiazol-6-amine (80 mg, 80%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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